Vevorisertib is a novel compound classified as a selective inhibitor of the protein kinase B (AKT) pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This compound is primarily being investigated for its potential therapeutic applications in oncology, particularly in treating cancers that exhibit aberrations in the AKT signaling pathway. Vevorisertib has garnered attention due to its ability to inhibit AKT phosphorylation, thereby disrupting downstream signaling that contributes to tumor growth and survival.
Vevorisertib is synthesized as part of ongoing research into targeted cancer therapies, specifically those aimed at the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway. This pathway is often dysregulated in various cancers, making its components attractive targets for therapeutic intervention. Vevorisertib falls under the category of small-molecule inhibitors and is designed to selectively inhibit AKT activity.
The development process emphasizes optimizing yield and purity while minimizing by-products.
Vevorisertib's molecular structure has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's structure features a unique arrangement of functional groups that confer its selectivity for the AKT enzyme.
This structural specificity allows Vevorisertib to effectively bind to the ATP-binding site of AKT, inhibiting its phosphorylation and subsequent activation.
Vevorisertib functions primarily through competitive inhibition of AKT phosphorylation. In vitro studies have demonstrated that Vevorisertib effectively inhibits AKT activity in various cancer cell lines, including hepatocellular carcinoma and hepatoblastoma models.
Key reactions include:
Quantitative assays have shown that Vevorisertib exhibits significant potency with IC50 values indicating effective inhibition at low concentrations.
The mechanism of action for Vevorisertib involves:
Studies have shown that treatment with Vevorisertib results in decreased levels of phosphorylated AKT (Ser473), confirming its role as an effective inhibitor.
Vevorisertib possesses several notable physical and chemical properties:
These properties are critical for formulating the compound for clinical use.
Vevorisertib is primarily being explored for its applications in cancer therapy, particularly for tumors characterized by aberrant AKT signaling. Its potential uses include:
Ongoing clinical trials aim to evaluate its safety and efficacy across various cancer types, contributing valuable data toward targeted cancer therapies.
Vevorisertib (ARQ 751) is a potent, orally active pan-AKT inhibitor targeting all three AKT isoforms (AKT1, AKT2, AKT3) with nanomolar efficacy. Biochemical assays reveal exceptional selectivity:
This uniform inhibition disrupts AKT-driven oncogenic signaling, as the kinase’s isoforms share structural homology in the catalytic domain but exhibit tissue-specific expression. Vevorisertib binds the pleckstrin homology (PH) domain, preventing AKT translocation to the plasma membrane and subsequent activation by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2) [4] [5]. The compound’s >200-fold selectivity for AKT over other AGC-family kinases (e.g., PKA, PKC) minimizes off-target effects, positioning it as a precision therapeutic [1] [8].
Table 1: Isoform-Selectivity Profile of Vevorisertib
AKT Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. AKT1) |
---|---|---|
AKT1 | 0.55 | 1.0 |
AKT2 | 0.81 | 1.5 |
AKT3 | 1.31 | 2.4 |
The AKT1-E17K mutation—a gain-of-function variant in the PH domain—drives oncogenesis in endometrial, breast, and prostate cancers by enhancing membrane localization and constitutive AKT activation. Vevorisertib demonstrates distinct allosteric inhibition against this mutant:
This differential binding arises from the E17K mutation inducing conformational changes in the PH domain. Though slightly reduced, Vevorisertib’s affinity remains clinically relevant, translating to potent anti-tumor activity in AKT1-E17K-mutant patient-derived xenografts (PDX) [4] [8].
Table 2: Vevorisertib’s Activity Against AKT1-E17K Mutation
AKT1 Variant | Kd (nM) | Inhibition of Membrane Translocation |
---|---|---|
Wild-type | 1.2 | Complete at 1 μM |
E17K Mutant | 8.6 | Complete at 1 μM |
Vevorisertib disrupts AKT’s downstream signaling cascade by inhibiting phosphorylation of key substrates:
In cancer cell lines (e.g., MDA-MB-453, NCI-H1650), Vevorisertib (0.01–1 μM) induces dose-dependent dephosphorylation of these substrates within 2 hours, correlating with cell cycle arrest and apoptosis [8]. This broad substrate inhibition cripples tumor survival pathways beyond AKT itself.
The PI3K/AKT/PTEN axis is dysregulated in >50% of solid tumors via:
Vevorisertib exerts synthetic lethality in such contexts:
This mechanistic precision underscores its utility in molecularly defined cancers resistant to PI3K/mTOR inhibitors [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: